Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate
Description
Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate is a substituted benzofuran derivative characterized by a methoxy group at position 4, a methyl group at position 3, and a methyl ester moiety at position 6 of the benzofuran core.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 4-methoxy-3-methyl-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-7-6-16-10-5-8(12(13)15-3)4-9(14-2)11(7)10/h4-6H,1-3H3 |
InChI Key |
GXMPFVIGTRAORV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=CC(=C2)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenol with methyl 3-methyl-2-buten-1-ol in the presence of an acid catalyst to form the benzofuran ring. The carboxylate group is then introduced through esterification with methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to biological effects. The compound may inhibit or activate specific pathways, resulting in its observed pharmacological activities .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The target compound lacks bulky or halogenated groups, making it less sterically hindered compared to the brominated derivative in and the benzhydryl-containing compound in . This likely enhances its reactivity in further functionalization.
- Electronic Properties : Electron-donating methoxy and methyl groups in the target compound contrast with the electron-withdrawing bromo group in , which may influence solubility and stability.
- Structural Complexity : The target compound’s simplicity contrasts with fused-ring systems (e.g., ) and spiro structures (e.g., ), which exhibit unique conformational constraints.
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound : Likely exhibits planar benzofuran core geometry, with hydrogen bonds involving the ester carbonyl and methoxy oxygen. Similar compounds (e.g., ) show C=O···H–O interactions stabilizing crystal packing .
- Comparison :
Physicochemical Properties
Biological Activity
Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate is a compound that belongs to the benzofuran family, which has gained attention due to its diverse biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer research. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's structure features a fused benzene and furan ring system with a methoxy group at the fourth position and a methyl group at the third position on the benzofuran ring. The carboxylate functional group at the sixth position contributes to its reactivity and biological profile. The molecular formula is C₁₅H₁₄O₃, with a molecular weight of approximately 258.27 g/mol.
Biological Activities
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit various strains of bacteria and fungi. For example, its efficacy against Staphylococcus aureus and Escherichia coli has been documented, demonstrating a potential for development as an antimicrobial agent in clinical settings .
2. Antioxidant Activity
The compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Its mechanism involves scavenging free radicals and inhibiting lipid peroxidation, contributing to its potential therapeutic applications in preventing oxidative damage .
3. Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung (A549) and colon (HCT-116) cancer cells. The compound has been shown to induce apoptosis in these cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Organisms | IC₅₀ Values (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | Inhibition of cell wall synthesis |
| Antioxidant | DPPH Assay | - | Free radical scavenging |
| Anticancer | A549 (Lung Cancer) | 1.48 | Induction of apoptosis through caspase activation |
| HCT-116 (Colon Cancer) | 0.27 | Inhibition of Mnk2 leading to decreased p-eIF4E levels |
Recent Research Insights
A recent study highlighted that this compound derivatives exhibited enhanced antiproliferative activity when specific substituents were introduced at various positions on the benzofuran ring. For instance, compounds with methoxy groups at different positions showed varied potency against cancer cell lines, indicating that structural modifications can significantly influence biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups on the benzofuran scaffold is critical for enhancing biological activity. The methoxy group at the fourth position appears to play a significant role in increasing both antioxidant and anticancer activities by facilitating interactions with molecular targets involved in these pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols, including esterification of benzofuran carboxylic acid derivatives (e.g., coupling methoxy and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation). For example, analogous compounds like ethyl 6-(difluoromethyl)benzofuran carboxylates are synthesized using cyclization reactions followed by esterification . Optimization involves adjusting catalyst loading (e.g., Lewis acids), solvent polarity, and temperature gradients to enhance yield. Purification via column chromatography or recrystallization (using ethanol/water mixtures) is recommended, guided by hydrogen-bonding patterns that influence crystal packing .
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : 1H/13C NMR identifies substituent positions (e.g., methoxy at C4, methyl at C3). Coupling constants in 2D experiments (COSY, HSQC) resolve overlapping signals in aromatic regions.
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX for refinement) confirms bond lengths, angles, and intermolecular interactions. For example, hydrogen-bonding networks (e.g., C=O⋯H-O) are analyzed via graph set notation to predict stability .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Methodology : Store under inert atmosphere (N2/Ar) at –20°C in amber vials to prevent ester hydrolysis or photodegradation. Similar benzofuran derivatives with labile substituents (e.g., methoxy groups) require desiccants and avoidance of moisture . Thermal stability is assessed via TGA/DSC, with handling precautions aligned with safety guidelines (e.g., P210: avoid ignition sources) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data between synthetic batches be systematically resolved?
- Methodology :
- Batch comparison : Use principal component analysis (PCA) on NMR/IR datasets to identify outlier batches.
- Impurity profiling : LC-MS or GC-MS detects side products (e.g., demethylated byproducts).
- Crystallographic validation : Resolve ambiguities (e.g., tautomerism) via X-ray structures refined with SHELX , comparing unit cell parameters across batches. For example, variations in hydrogen-bonding motifs may explain spectral shifts .
Q. What computational approaches predict the electronic and steric effects of substituents on the benzofuran core?
- Methodology :
- DFT calculations : Gaussian or ORCA software models substituent effects on frontier molecular orbitals (HOMO/LUMO). For methoxy groups, assess electron-donating capacity via Mulliken charges.
- Molecular docking : Predict binding affinities if the compound is a drug candidate (e.g., docking into enzyme active sites using AutoDock Vina).
- MD simulations : Analyze solvation dynamics and conformational stability in polar/nonpolar solvents. Cross-validate with experimental solubility data from similar esters .
Q. How do hydrogen-bonding interactions in the solid state influence the compound’s physicochemical properties?
- Methodology :
- Graph set analysis : Classify hydrogen bonds (e.g., R²₂(8) motifs) using crystallographic data to correlate packing efficiency with melting points .
- Hirshfeld surface analysis : CrystalExplorer software maps intermolecular contacts, identifying dominant interactions (e.g., C-H⋯O vs. π-π stacking).
- Property prediction : Correlate hydrogen-bond density with dissolution rates or hygroscopicity using QSPR models.
Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?
- Methodology :
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).
- Catalyst screening : Immobilized catalysts (e.g., Pd/C for cross-coupling) enhance recyclability and reduce metal leaching.
- In-situ monitoring : PAT tools (e.g., ReactIR) track intermediate formation to optimize reaction quenching.
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data between in-house and published structures?
- Methodology :
- Data re-refinement : Reprocess raw diffraction data with updated software (e.g., SHELXL-2023 ) to correct for obsolete parameters.
- Twins/Disorder modeling : Use PLATON to detect twinning or solvent molecules missed in initial refinements.
- Cross-validation : Compare hydrogen-bonding motifs and unit cell metrics with structurally analogous compounds (e.g., methyl 2-methyl-4-substituted benzofurans ).
Q. What experimental and computational tools reconcile conflicting reactivity predictions in derivative synthesis?
- Methodology :
- Kinetic vs. thermodynamic control : Vary reaction temperature and monitor intermediates via stopped-flow NMR.
- Computational kinetics : Calculate activation barriers (ΔG‡) for competing pathways using DFT.
- Isotopic labeling : 18O tracing in ester hydrolysis elucidates mechanistic pathways.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
